3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
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Overview
Description
3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is an organic compound belonging to the class of indazoles Indazoles are characterized by a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the formation of the indazole ring system followed by the introduction of the pyridinyl group. One common method involves the cyclization of appropriate hydrazones with suitable reagents under controlled conditions. For instance, the reaction of hydrazine derivatives with ketones or aldehydes in the presence of acidic or basic catalysts can yield the desired indazole structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .
Scientific Research Applications
3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a kinase inhibitor.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular pathways. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
3-pyridin-4-yl-1H-indazole: Another indazole derivative with similar structural features.
N-(pyridin-4-yl)pyridin-4-amine: Contains a pyridinyl group and exhibits similar reactivity.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: A related compound with a triazole ring .
Uniqueness
3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific combination of the pyridinyl and indazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N4 |
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Molecular Weight |
214.27 g/mol |
IUPAC Name |
3-pyridin-4-yl-4,5,6,7-tetrahydro-1H-indazol-4-amine |
InChI |
InChI=1S/C12H14N4/c13-9-2-1-3-10-11(9)12(16-15-10)8-4-6-14-7-5-8/h4-7,9H,1-3,13H2,(H,15,16) |
InChI Key |
WHRIHWRDWGFZGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2C3=CC=NC=C3)N |
Origin of Product |
United States |
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